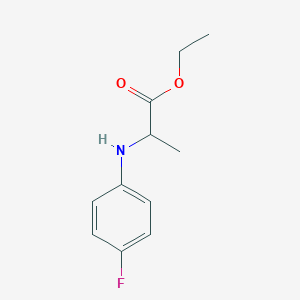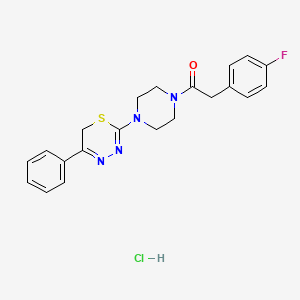![molecular formula C19H13F3N4OS2 B2497056 2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 671199-66-9](/img/structure/B2497056.png)
2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound , 2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide, represents a structurally unique entity within the realm of heterocyclic chemistry. Such compounds are of keen interest due to their diverse pharmacological activities, which span from antimicrobial to anticancer properties. The structural framework incorporates a thiazolo[2,3-c][1,2,4]triazole core, known for its biological relevance, linked to a trifluoromethylphenyl group via an acetamide spacer.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions, starting from simple precursors such as benzoic acid derivatives or hydrazides. For instance, derivatives similar to the compound have been synthesized through condensation reactions, followed by cyclization processes under specific conditions, such as the presence of DMF and sodium hydride (NaH) for the formation of desired heterocyclic scaffolds. These processes highlight the intricate chemistry involved in constructing such complex molecules (Rehman et al., 2016).
Molecular Structure Analysis
The molecular structure of related compounds reveals a sophisticated arrangement of rings and substituents, which are crucial for their biological activities. X-ray crystallography and spectroscopic methods like NMR and IR are typically employed to elucidate these structures. For instance, compounds bearing the thiazolo[2,3-c][1,2,4]triazole moiety exhibit specific geometric configurations that could influence their interaction with biological targets. The spatial arrangement of the phenyl ring and the thiazole ring within such molecules can significantly affect their pharmacological profile.
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by the presence of functional groups like the sulfanyl group and the acetamide linkage. These functionalities can undergo various chemical reactions, including nucleophilic substitutions and condensations, which are pivotal for further modifications of the molecule. The sulfur atom in the sulfanyl group offers a site for alkylation or acylation, enhancing the molecule's utility as a precursor for further derivatization.
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are determined by their molecular composition and structure. The presence of a trifluoromethyl group and a sulfanyl group can significantly influence these properties, affecting the compound's behavior in different solvents and under various temperature conditions.
Chemical Properties Analysis
The chemical stability and reactivity of the compound are determined by its structural features. The electron-withdrawing effect of the trifluoromethyl group, combined with the electron-donating properties of the sulfanyl group, can influence the compound's reactivity towards electrophiles and nucleophiles. These interactions are crucial for understanding the compound's behavior in biological systems and its potential as a pharmacological agent.
References
- Rehman, A., Abbasi, M., Siddiqui, S. Z., Ahmad, I., Shahid, M., & Subhani, Z. (2016). Synthesis of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}-N-substituted acetamides as potential antimicrobial and hemolytic agents. Pakistan Journal of Pharmaceutical Sciences, 29(3), 801-9. Link to the paper.
Scientific Research Applications
Antimicrobial Applications
- Novel thiazolidin-4-one derivatives, structurally related to the given compound, have been synthesized and evaluated for their potential antimicrobial activity. These compounds exhibited significant inhibitory effects against various bacterial strains such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi, as well as antifungal activity against Aspergillus niger and Candida albicans (Baviskar, Khadabadi, & Deore, 2013).
Antitumor Applications
- Research into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share a similar molecular framework, has shown that these compounds are potent and selective inhibitors of kidney-type glutaminase (GLS), an enzyme involved in cancer metabolism. Some analogs retained the potency of BPTES and showed improved drug-like properties, including better solubility, and demonstrated significant inhibitory effects on the growth of human lymphoma B cells both in vitro and in mouse xenograft models (Shukla et al., 2012).
Synthesis and Structural Insights
- The synthesis of related thiazole and triazole derivatives has been extensively studied, providing valuable insights into their structural characteristics and the potential for further modification to enhance their biological activity. These studies contribute to a deeper understanding of the structure-activity relationships that govern the biological functions of these compounds (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).
Mechanism of Action
The compound is a derivative of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole . These derivatives have been studied for their potential therapeutic applications against urease-positive microorganisms . The compound contains a 1,2,4-triazole ring, which is a common and integral feature of a variety of natural products and medicinal agents .
Future Directions
properties
IUPAC Name |
2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N4OS2/c20-19(21,22)13-7-4-8-14(9-13)23-16(27)11-29-18-25-24-17-26(18)15(10-28-17)12-5-2-1-3-6-12/h1-10H,11H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFAOMOPVKINECV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=NN=C(N23)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]formamide](/img/structure/B2496974.png)
![N-Ethyl-4-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2496975.png)
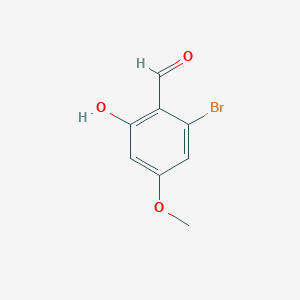

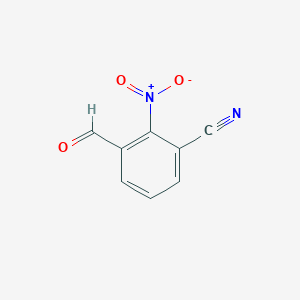
![N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2496983.png)
![5-(sec-butylthio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2496984.png)
![4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl octanoate](/img/structure/B2496985.png)
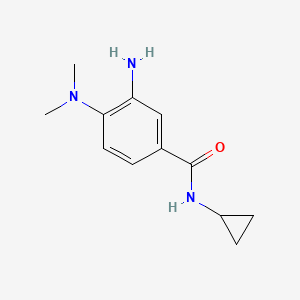
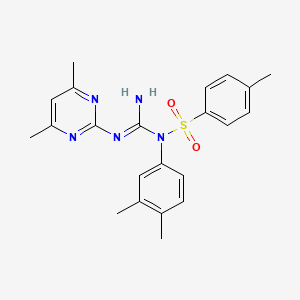
![N-(benzo[d][1,3]dioxol-5-yl)-2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2496988.png)
![(2Z)-2-[(4-chlorophenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2496989.png)
